![molecular formula C21H22N4O2S B2390422 4-methyl-N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 941974-85-2](/img/structure/B2390422.png)
4-methyl-N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-5-carboxamide
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Description
4-methyl-N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-5-carboxamide, also known as MPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPTC belongs to the class of thiazole derivatives, which have been shown to exhibit a range of pharmacological activities. In
Scientific Research Applications
Synthesis Techniques
The synthesis of thiazole derivatives, such as 4-methyl-N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-5-carboxamide, often involves chemoselective thionation-cyclization of functionalized enamides, facilitated by Lawesson's reagent. This method allows for the introduction of various functionalities into the thiazole ring, enabling the creation of compounds with potential biological activities (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013).
Anticancer Applications
Thiazole derivatives have been extensively investigated for their anticancer properties. Research has focused on synthesizing novel thiazole and thiadiazole derivatives, demonstrating significant anticancer activity against various cell lines. For example, compounds synthesized from 4-methyl-2-phenylthiazole-5-carbohydrazide have shown potent anticancer activity, highlighting the therapeutic potential of thiazole derivatives in oncology (S. M. Gomha, Mohamad R. Abdelaziz, N. A. Kheder, Hassan M. Abdel‐aziz, S. Alterary, Y. Mabkhot, 2017).
properties
IUPAC Name |
4-methyl-2-(phenylcarbamoylamino)-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-15-18(19(26)22-14-8-11-16-9-4-2-5-10-16)28-21(23-15)25-20(27)24-17-12-6-3-7-13-17/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMKQPVYEOINOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-phenylpropyl)-2-(3-phenylureido)thiazole-5-carboxamide |
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